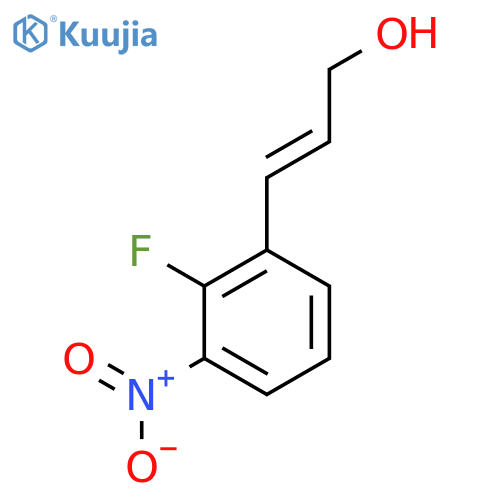

Cas no 2229654-33-3 (3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol)

2229654-33-3 structure

商品名:3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol

- 2229654-33-3

- EN300-1793212

-

- インチ: 1S/C9H8FNO3/c10-9-7(4-2-6-12)3-1-5-8(9)11(13)14/h1-5,12H,6H2/b4-2+

- InChIKey: DUIWYEYOCBGOFO-DUXPYHPUSA-N

- ほほえんだ: FC1C(=CC=CC=1/C=C/CO)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 197.04882128g/mol

- どういたいしつりょう: 197.04882128g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 66Ų

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1793212-2.5g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1793212-0.5g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1793212-10.0g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 10g |

$3807.0 | 2023-06-03 | ||

| Enamine | EN300-1793212-0.1g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1793212-1.0g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 1g |

$884.0 | 2023-06-03 | ||

| Enamine | EN300-1793212-10g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 10g |

$3807.0 | 2023-09-19 | ||

| Enamine | EN300-1793212-0.25g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 0.25g |

$814.0 | 2023-09-19 | ||

| Enamine | EN300-1793212-0.05g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1793212-5.0g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 5g |

$2566.0 | 2023-06-03 | ||

| Enamine | EN300-1793212-5g |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol |

2229654-33-3 | 5g |

$2566.0 | 2023-09-19 |

3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol 関連文献

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

2229654-33-3 (3-(2-fluoro-3-nitrophenyl)prop-2-en-1-ol) 関連製品

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量